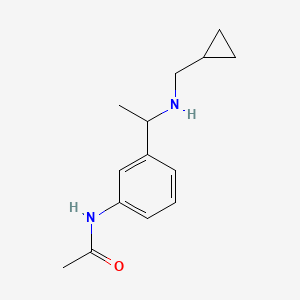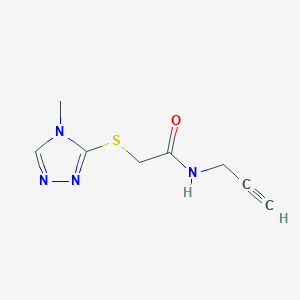
2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Thioether Formation: The triazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with propargylamine to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or amines.
Substitution: Substituted thioethers or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the treatment of infections or as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect.
Pharmaceutical Action: It may target specific pathways or molecular targets in pathogens or cancer cells, leading to their inhibition or destruction.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
2-Mercapto-1,2,4-triazole: A triazole derivative with a thiol group, similar to the thioether linkage in the compound of interest.
N-Propynylacetamide: A compound with a similar acetamide group but lacking the triazole ring.
Uniqueness
2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of the triazole ring, thioether linkage, and acetamide group. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.
Propiedades
Fórmula molecular |
C8H10N4OS |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C8H10N4OS/c1-3-4-9-7(13)5-14-8-11-10-6-12(8)2/h1,6H,4-5H2,2H3,(H,9,13) |
Clave InChI |
GCOLNIDCEFWCFT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1SCC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


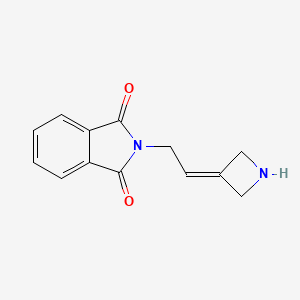
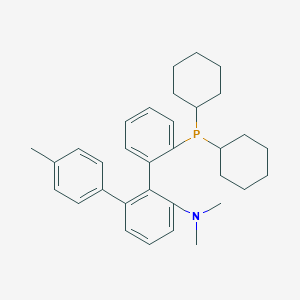


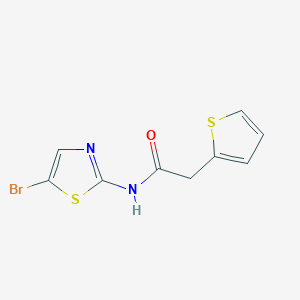

![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
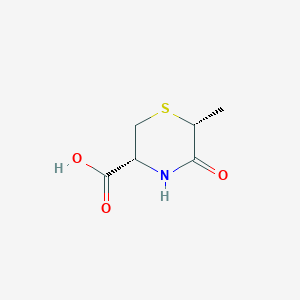
![tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14911734.png)
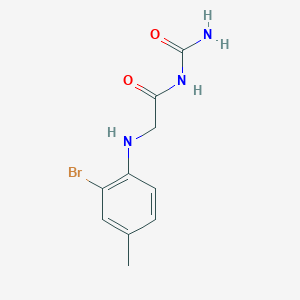
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)

![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)
